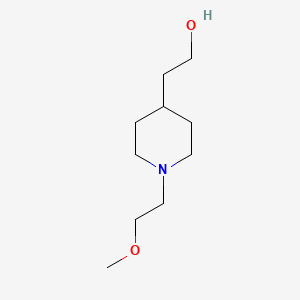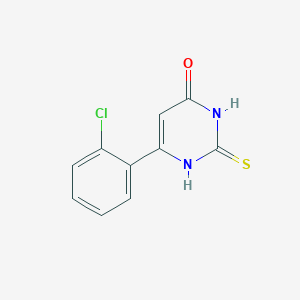
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a heterocyclic compound with a unique chemical structure. It is a member of the thioxopyrimidine family, a group of compounds that have been studied for their potential applications in medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been used as a precursor for synthesizing various heterocyclic compounds, which are anticipated to have biological activity. For example, this compound has been involved in the preparation of new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives through reactions with electrophilic and nucleophilic reagents. These compounds were characterized by infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectral studies, highlighting the compound's versatility in synthesizing novel heterocyclic compounds with potential biological applications (Elian, Abdelhafiz, & abdelreheim, 2014).
Quantum Chemical Calculations and Cytotoxic Activity
The compound has also been part of studies involving quantum chemical calculations to determine molecular properties. One study synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives, with the structure fully characterized by NMR, FT-IR spectroscopy, and elemental analyses. These compounds were evaluated for cytotoxic activities against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines, providing insights into their potential therapeutic applications (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Potential
A series of compounds synthesized from 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one demonstrated potent in vitro antibacterial activities against a panel of Gram-positive and Gram-negative bacteria. Moreover, these compounds showed significant antioxidant potential in free radical scavenging activity measurements, indicating their possible use in developing antimicrobial and antioxidant agents (Kumar, Sharma, Kumari, & Kalal, 2011).
Synthesis of Bioactive Compounds
The compound has been instrumental in synthesizing bioactive molecules, including local anesthetics, antiarrhythmic, anti-inflammatory, and analgesic agents. This highlights its role in generating pharmacologically active derivatives through the introduction of various substituents and functional groups, providing a foundation for developing new therapeutic agents with enhanced activity and reduced side effects (Ranise et al., 1997).
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWYWUNUHUVIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



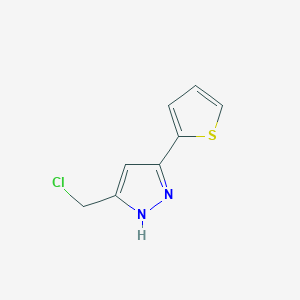
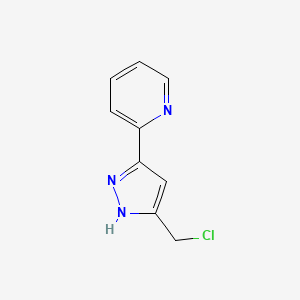
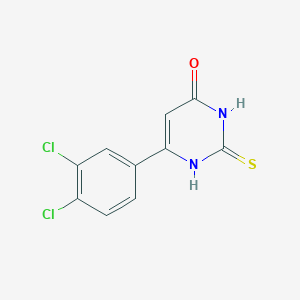
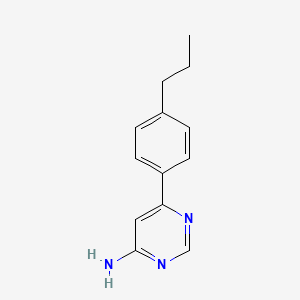
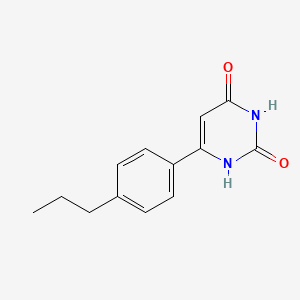
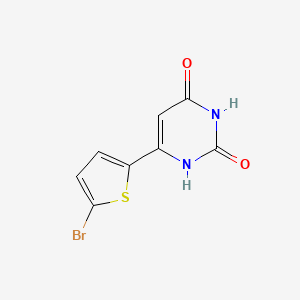
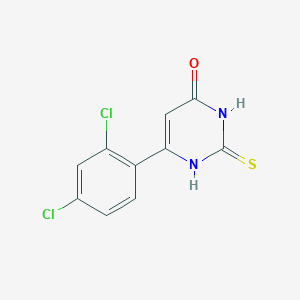

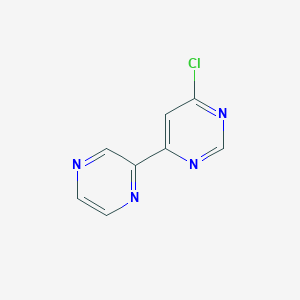

![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)


